5-Methoxy-2-methylsulphonylbenzothiazole
Description
5-Methoxy-2-methylsulphonylbenzothiazole is a benzothiazole derivative characterized by a methoxy group at position 5 and a methylsulphonyl group at position 2 of the benzothiazole core. The benzothiazole scaffold is renowned for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The methylsulphonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) group provides electron-donating properties, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H9NO3S2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-methoxy-2-methylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NO3S2/c1-13-6-3-4-8-7(5-6)10-9(14-8)15(2,11)12/h3-5H,1-2H3 |
InChI Key |
HMIVEKOLCIBGJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole Derivatives
Substituent Effects on Molecular Geometry and Crystal Packing
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Substituents: Chloro (-Cl) at position 5, 4-methoxyphenyl at position 2. Dihedral angle between benzothiazole and methoxyphenyl rings: 8.76°, indicating moderate non-planarity . Crystal packing stabilized by π-π interactions (centroid distance: ~3.7 Å) and weak hydrogen bonds.
- 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (): Substituents: Chloro (-Cl) at position 5, methoxy-substituted phenol at position 2. Near-planar structure with a dihedral angle of 1.23° between rings . Stabilized by C–H···O hydrogen bonds and π-π interactions (3.7365 Å).
- 5-Methoxy-2-methylsulphonylbenzothiazole: Substituents: Methoxy (-OCH₃) at position 5, methylsulphonyl (-SO₂CH₃) at position 2.
Electronic and Solubility Profiles
- Electron-withdrawing groups (EWGs): Chloro (-Cl) and methylsulphonyl (-SO₂CH₃) groups reduce electron density on the benzothiazole core, enhancing stability but decreasing solubility in polar solvents.
Key Research Findings and Challenges
- Synthetic Challenges : Introducing -SO₂CH₃ requires controlled sulfonation conditions to avoid over-oxidation, unlike simpler chloro/methoxy substitutions .
- Biological Potential: While chloro derivatives prioritize planar interactions (e.g., DNA intercalation), methylsulphonyl groups may favor hydrogen bonding with protein targets (e.g., kinases) .
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